molecular formula C18H10F6N2OS B3123071 N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide CAS No. 303998-61-0

N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide

Cat. No.: B3123071
CAS No.: 303998-61-0
M. Wt: 416.3 g/mol
InChI Key: AMGMZXIOKIAYLQ-UHFFFAOYSA-N
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Description

N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide is a compound that features a thiazole ring substituted with trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents for the reactions, as well as the development of continuous flow processes to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions could produce a variety of derivatives with different functional groups .

Scientific Research Applications

N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The thiazole ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and trifluoromethyl-substituted compounds, such as:

Uniqueness

What sets N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide apart is its combination of a thiazole ring with trifluoromethyl groups, which imparts unique chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F6N2OS/c19-17(20,21)11-4-1-3-10(7-11)16-26-14(9-28-16)15(27)25-13-6-2-5-12(8-13)18(22,23)24/h1-9H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGMZXIOKIAYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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